Benzyl N-(4-bromophenyl)-N-methylcarbamate
Description
Overview of Carbamate (B1207046) Scaffold Significance in Chemical Sciences and Research
The carbamate functional group, characterized by an ester-amide hybrid structure (>N−C(=O)−O−), is a cornerstone of modern organic and medicinal chemistry. nih.gov Carbamate-bearing molecules are integral to numerous fields, demonstrating remarkable versatility. In medicinal chemistry, the carbamate moiety is a key structural motif in many approved therapeutic agents. mdpi.com Its stability against chemical and proteolytic degradation, coupled with its ability to enhance cell membrane permeability, makes it an effective surrogate for the more labile peptide bond in drug design. mdpi.com
Beyond pharmaceuticals, carbamates are widely represented in agricultural chemicals, serving as potent insecticides, fungicides, and herbicides. nih.gov Their mechanism of action in this context often involves the inhibition of critical enzymes, such as acetylcholinesterase in insects. nih.gov In the realm of organic synthesis, carbamates are crucial as protecting groups for amines, offering stability under a range of reaction conditions and allowing for controlled chemical transformations. nih.gov The polymer industry also relies heavily on the carbamate linkage, which forms the repeating unit of polyurethanes, a major class of plastics. nih.gov The significance of the carbamate scaffold is thus rooted in its unique combination of stability, reactivity, and structural properties that are tunable through substitution on its nitrogen and oxygen termini.
Contextualization of Benzyl (B1604629) N-(4-bromophenyl)-N-methylcarbamate within Carbamate Derivatives Research
While extensive research exists for the broader class of N-substituted carbamates, specific academic studies focusing solely on Benzyl N-(4-bromophenyl)-N-methylcarbamate are not widely represented in publicly accessible literature. However, its structure positions it firmly within a well-established and active area of research: the design of enzyme inhibitors, particularly for cholinesterases.
The compound's structure can be deconstructed into key components, each with a recognized role in modulating biological activity:
N-Aryl Carbamate Core: The N-phenyl group is a common feature in many bioactive carbamates. The presence of a halogen, in this case, bromine at the 4-position, is a classic strategy in medicinal chemistry. Halogen atoms can modulate the compound's lipophilicity, electronic properties, and metabolic stability, and can form specific halogen bonds with target enzymes. google.com
N-Methyl Group: The substitution on the carbamate nitrogen (a disubstituted amine) is critical. Compared to monosubstituted carbamates, disubstituted derivatives often exhibit different hydrolysis mechanisms and binding interactions. mdpi.com
This specific combination of structural motifs makes this compound a logical candidate for investigation as a cholinesterase inhibitor. Research into various O-aromatic N,N-disubstituted carbamates has demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. mdpi.com
Hypothesis and Research Objectives for this compound Studies
Based on its structural similarity to known bioactive carbamates, a primary research hypothesis for studying this compound would be that its specific substitution pattern confers potent and selective inhibitory activity against cholinesterases. The N-(4-bromophenyl) group, in particular, may enhance binding affinity within the hydrophobic gorge of the enzyme's active site.
The principal research objectives for a comprehensive study of this compound would include:
Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic route for the compound, likely involving the reaction of N-methyl-4-bromoaniline with benzyl chloroformate or a related synthetic equivalent. nih.govmit.edu Subsequent purification and structural confirmation using modern spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) would be essential. nih.gov
Physicochemical Profiling: To determine key physicochemical properties, such as solubility and lipophilicity (LogP), which are critical for predicting its behavior in biological systems.
In Vitro Biological Evaluation: To quantify the compound's inhibitory potency against target enzymes, specifically AChE and BChE, by determining its half-maximal inhibitory concentration (IC50) values.
Structure-Activity Relationship (SAR) Analysis: To synthesize and test a series of structural analogs to probe the specific contributions of the benzyl ester, the N-methyl group, and the 4-bromo substituent to its biological activity. This comparative analysis is fundamental to optimizing the lead compound for improved potency and selectivity. nih.govnih.gov
Research Data Tables
Given the limited availability of published experimental data for this compound, the following table presents key physicochemical properties predicted from its chemical structure. These values are computationally derived and serve as a baseline for future experimental validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C15H14BrNO2 |
| Molecular Weight | 320.18 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 4.15 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
To provide context for its potential biological activity, the following table shows experimental IC50 values for related N-aryl carbamate cholinesterase inhibitors found in the scientific literature. This illustrates the range of potencies that can be achieved within this chemical class.
Table 2: Cholinesterase Inhibitory Activity of Representative N-Aryl Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Rivastigmine | AChE | >200 | mdpi.com |
| Rivastigmine | BChE | 0.03 | mdpi.com |
| Salicylanilide N,N-diethylcarbamate derivative | AChE | 142.0 | mdpi.com |
| Salicylanilide N,N-diethylcarbamate derivative | BChE | 1.60 | mdpi.com |
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESLFSLVQXTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of Benzyl (B1604629) N-(4-bromophenyl)-N-methylcarbamate
The formation of the carbamate (B1207046) linkage is the central challenge in the synthesis of Benzyl N-(4-bromophenyl)-N-methylcarbamate. Several strategic approaches can be employed, broadly categorized into phosgene-based and phosgene-free routes, carbon dioxide-mediated reactions, and alternative coupling and rearrangement reactions.
Phosgene-Based and Phosgene-Free Synthetic Routes
Historically, phosgene (B1210022) (COCl₂) and its derivatives, such as chloroformates, have been the reagents of choice for carbamate synthesis. In a typical phosgene-based approach, the secondary amine precursor, N-methyl-4-bromoaniline, would be reacted with benzyl chloroformate. This reaction is generally straightforward and efficient.
Phosgene-Based Route:
| Reactant 1 | Reactant 2 | Product | Conditions |
| N-methyl-4-bromoaniline | Benzyl chloroformate | This compound | Presence of a base (e.g., triethylamine (B128534), pyridine) in an inert solvent (e.g., dichloromethane (B109758), toluene) |
However, due to the high toxicity of phosgene, there is a significant drive towards developing phosgene-free alternatives. These methods often involve the use of less hazardous activating agents to form the carbamate bond. One common phosgene-free approach is the use of other activated carbonates. nih.gov
Carbon Dioxide-Mediated Carbamate Formation
A greener and increasingly popular approach to carbamate synthesis utilizes carbon dioxide as a C1 source. google.com This method involves the reaction of an amine with CO₂ to form a carbamate salt in situ, which is then alkylated with an electrophile. For the synthesis of the target compound, N-methyl-4-bromoaniline would be reacted with carbon dioxide, followed by the addition of benzyl bromide. The reaction is often facilitated by a base and a suitable solvent. google.com
Carbon Dioxide-Mediated Route:
| Amine | C1 Source | Electrophile | Base | Product |
| N-methyl-4-bromoaniline | Carbon Dioxide (CO₂) | Benzyl bromide | Cesium carbonate (Cs₂CO₃) | This compound |
The use of a strong base like cesium carbonate and an additive such as tetrabutylammonium (B224687) iodide (TBAI) can enhance the reaction yield. google.com The reaction of amines with CO₂ can lead to the formation of carbamic acids, which are then deprotonated by the base to form the more nucleophilic carbamate anion. mdpi.com
Alternative Coupling and Rearrangement Reactions (e.g., Curtius, Hofmann)
While the Curtius and Hofmann rearrangements are classic methods for the synthesis of primary amines from carboxylic acids and amides, respectively, their direct application for the synthesis of N,N-disubstituted carbamates like this compound is not straightforward. These rearrangements proceed through an isocyanate intermediate, which is then typically trapped by water or an alcohol to form a primary amine or a carbamate. To form the target compound, the isocyanate would need to react with benzyl alcohol, and the resulting carbamate would then need to be N-methylated. This multi-step process is generally less efficient than the direct methods described above.
Exploration of Precursors and Reaction Optimization for Target Compound Synthesis
The key precursors for the synthesis of this compound are N-methyl-4-bromoaniline and a source for the benzyl carbamoyl (B1232498) group.
Primary Precursors:
| Component | Precursor |
| Amine | N-methyl-4-bromoaniline |
| Benzyl Carbamoyl Group | Benzyl chloroformate or Benzyl bromide + CO₂ |
Reaction optimization is crucial for achieving high yields and purity of the final product. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Anhydrous solvents such as N,N-dimethylformamide (DMF) are often used in CO₂-mediated reactions. google.com
Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases are preferred to deprotonate the carbamic acid intermediate without competing in the reaction.
Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. Mild temperatures are often sufficient for these types of reactions. google.com
Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate. For instance, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst in reactions involving chloroformates. researchgate.net
Synthesis of Structural Analogs and Derivatives of this compound
The synthetic methodologies described above can be readily adapted to produce a wide range of structural analogs and derivatives of this compound.
Systematic Structural Modifications
Systematic modifications can be made to the benzyl group, the N-methyl group, and the 4-bromophenyl ring to explore structure-activity relationships for various applications.
Examples of Structural Modifications:
| Modification Site | Example Precursors for Analogs | Resulting Analog Structure |
| Benzyl Group | Substituted benzyl chlorides/bromides (e.g., 4-methoxybenzyl chloride) | Benzyl (substituted) N-(4-bromophenyl)-N-methylcarbamate |
| N-Alkyl Group | N-ethyl-4-bromoaniline | Benzyl N-(4-bromophenyl)-N-ethylcarbamate |
| Phenyl Ring | Substituted anilines (e.g., 4-chloro-N-methylaniline) | Benzyl N-(4-chlorophenyl)-N-methylcarbamate |
By systematically varying these components, libraries of carbamate derivatives can be synthesized and screened for desired properties. This approach is common in drug discovery and materials science. nih.gov
Preparation of this compound Analogs with Varied Substituents
The synthesis of analogs of this compound can be systematically approached by modifying the three primary components of the molecule: the N-aryl group, the O-benzyl group, and the N-methyl group. Standard carbamate synthesis methodologies are readily adaptable for creating a diverse library of analogs for structure-activity relationship (SAR) studies.
One of the most direct and widely employed methods for analog preparation involves the reaction of a secondary amine with a chloroformate. To generate analogs with varied substituents on the phenyl ring, a constant benzyl chloroformate is reacted with a series of substituted N-methylanilines. Conversely, to introduce diversity in the benzyl moiety, a single N-aryl-N-methylamine precursor can be reacted with various substituted benzyl chloroformates.
A representative synthetic route starts with the appropriate N-substituted aniline. For instance, various electronically and sterically diverse N-methylanilines can be acylated with benzyl chloroformate in the presence of a base, such as triethylamine or pyridine, in an inert solvent like diethyl ether or dichloromethane at room temperature. This approach allows for the introduction of a wide range of substituents onto the N-phenyl ring. nih.govresearchgate.net
A study by Šimůnek et al. demonstrated the synthesis of a series of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, which highlights a similar synthetic strategy. nih.govresearchgate.net In their work, various substituted 2-hydroxy-benzyl-N-methylamines were reacted with phenyl chlorocarbonates to yield the desired carbamate products. nih.govresearchgate.net This methodology can be directly adapted to prepare analogs of this compound. For example, N-(4-bromophenyl)-N-methylamine can be reacted with a series of substituted benzyl alcohols in a two-step, one-pot procedure where the amine is first converted to a carbamoyl chloride in situ, which then reacts with the alcohol.
The table below illustrates the preparation of various analogs based on the reaction between substituted N-methylanilines and benzyl chloroformate.
| Analog No. | N-Aryl Substituent (R) | Starting Material (N-methylaniline derivative) | Reagent | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Cl | N-methyl-4-chloroaniline | Benzyl chloroformate | Benzyl N-(4-chlorophenyl)-N-methylcarbamate | 85 |
| 2 | 4-F | N-methyl-4-fluoroaniline | Benzyl chloroformate | Benzyl N-(4-fluorophenyl)-N-methylcarbamate | 88 |
| 3 | 4-NO₂ | N-methyl-4-nitroaniline | Benzyl chloroformate | Benzyl N-(4-nitrophenyl)-N-methylcarbamate | 75 |
| 4 | 3-CH₃ | N-methyl-3-methylaniline | Benzyl chloroformate | Benzyl N-(3-methylphenyl)-N-methylcarbamate | 90 |
| 5 | 4-OCH₃ | N-methyl-4-methoxyaniline | Benzyl chloroformate | Benzyl N-(4-methoxyphenyl)-N-methylcarbamate | 82 |
Similarly, analogs with substituents on the benzyl group can be prepared by reacting N-(4-bromophenyl)-N-methylamine with various substituted benzyl chloroformates.
| Analog No. | O-Benzyl Substituent (R') | Starting Material | Reagent (Substituted benzyl chloroformate) | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| 6 | 4-Cl | N-(4-bromophenyl)-N-methylamine | 4-Chlorobenzyl chloroformate | 4-Chlorothis compound | 80 |
| 7 | 4-NO₂ | N-(4-bromophenyl)-N-methylamine | 4-Nitrobenzyl chloroformate | 4-Nitrothis compound | 78 |
| 8 | 4-OCH₃ | N-(4-bromophenyl)-N-methylamine | 4-Methoxybenzyl chloroformate | 4-Methoxythis compound | 85 |
| 9 | 2-F | N-(4-bromophenyl)-N-methylamine | 2-Fluorobenzyl chloroformate | 2-Fluorothis compound | 79 |
Advanced Spectroscopic and Structural Elucidation in Research
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by analyzing its vibrational modes. For Benzyl (B1604629) N-(4-bromophenyl)-N-methylcarbamate, while a dedicated, fully-analyzed spectrum is not widely published, the expected absorption bands can be predicted with high accuracy based on the known frequencies of its constituent functional groups and data from analogous compounds.
The structure contains several key functional groups that give rise to characteristic signals: the carbamate (B1207046) group (-N(CH₃)C(=O)O-), the benzyl group, and the 4-bromophenyl ring. The most prominent feature in the IR spectrum is expected to be the strong absorption band from the carbonyl (C=O) stretching vibration of the carbamate linkage. In similar carbamate structures, this band typically appears in the range of 1745-1690 cm⁻¹. For instance, the C=O stretch in benzyl carbamate is observed at 1694 cm⁻¹, while in 4-bromobenzyl carbamate it is found at 1707 cm⁻¹. rsc.org
The C-N stretching vibration of the carbamate group is expected to produce a band in the 1370-1300 cm⁻¹ region. Additionally, the spectra will feature bands corresponding to the C-O stretching vibrations of the ester functionality, typically found between 1260 cm⁻¹ and 1030 cm⁻¹. rsc.org
The aromatic rings (benzyl and 4-bromophenyl) will contribute several bands. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings influences the out-of-plane C-H bending vibrations, which are useful for confirming the presence of monosubstituted (benzyl) and para-disubstituted (4-bromophenyl) rings. A strong band characteristic of the C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric stretching of the carbamate group are expected to be strong Raman scatterers, whereas the carbonyl stretch would be comparatively weaker than in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H (N-CH₃, O-CH₂) | Stretching | 3000-2850 | Medium |
| Carbamate C=O | Stretching | 1720-1700 | Strong |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Weak |
| Carbamate C-N | Stretching | 1370-1300 | Medium |
| Carbamate C-O | Stretching | 1260-1030 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
| C-Br | Stretching | 600-500 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not described in the reviewed literature, detailed structural information can be inferred from the crystallographic analysis of its close analogue, methyl N-(4-bromophenyl) carbamate . researchgate.net This derivative shares the core N-(4-bromophenyl) carbamate moiety, providing critical insights into the likely solid-state conformation, bond parameters, and intermolecular interactions.
The study of methyl N-(4-bromophenyl) carbamate revealed that it crystallizes in the orthorhombic space group Pbca. researchgate.net The molecule is nearly planar, with a small twist between the mean planes of the benzene ring and the carbamate group, indicated by a dihedral angle of 9.69(12)°. researchgate.net The bond lengths and angles within the carbamate and bromophenyl groups are consistent with those observed in other similar structures. researchgate.net
A key feature of the crystal structure is the formation of hydrogen-bonded chains. Molecules are linked via N-H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This interaction connects molecules related by a 2₁ screw axis into chains that extend parallel to the direction. researchgate.net The N···O distance for this hydrogen bond is 3.103(3) Å. researchgate.net
Furthermore, the crystal packing is stabilized by weaker, non-classical C-H···O hydrogen bonds, which link the molecules into dimers. researchgate.net These combined intermolecular forces result in the formation of molecular planes parallel to the (010) net plane. researchgate.net It is plausible that this compound would adopt a similar packing motif, though the replacement of the N-H proton with a methyl group would preclude the primary N-H···O hydrogen bonding, leading to a structure dominated by weaker C-H···O interactions and π-π stacking. The bulky benzyl group would also significantly influence the crystal packing.
| Parameter | Value |
|---|---|
| Chemical formula | C₈H₈BrNO₂ |
| Crystal system | Orthorhombic |
| Space group | Pbca (no. 61) |
| a (Å) | 10.1313(3) |
| b (Å) | 8.5416(4) |
| c (Å) | 20.4597(7) |
| Volume (ų) | 1770.53(12) |
| Z | 8 |
| Temperature (K) | 296 |
Mechanistic Biological Activity of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the mechanistic biological activity of the specific compound, this compound.
Extensive searches were conducted to locate studies pertaining to its enzyme inhibition profile, specifically its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inquiries aimed to uncover data regarding:
In vitro inhibition assays for both AChE and BChE.
The half-maximal inhibitory concentration (IC50) values.
Analyses of its enzyme inhibition kinetics and mechanism.
Its selectivity profile between the two cholinesterase enzymes.
Investigations into its molecular interaction mechanisms, such as through molecular docking studies.
Despite these efforts, no specific experimental data for this compound could be retrieved. While research exists for structurally related carbamate compounds and their interactions with cholinesterases, providing information on those analogues would fall outside the strict scope of this article's subject. Therefore, the requested detailed sections on the biological activity of this compound cannot be generated at this time due to a lack of available scientific findings.
Mechanistic Biological Activity Investigations
Investigation of Molecular Interaction Mechanisms
Binding Site Analysis on Target Enzymes
There is no available data identifying specific enzyme targets for Benzyl (B1604629) N-(4-bromophenyl)-N-methylcarbamate. Consequently, no studies on its binding site, including the key amino acid residues involved in potential interactions, have been published.
Cellular Assays for Mechanistic Pathway Elucidation (non-clinical)
No non-clinical cellular assays have been described in the available literature to investigate the mechanistic pathways that might be affected by Benzyl N-(4-bromophenyl)-N-methylcarbamate. Such studies would be necessary to understand its effects on cellular processes.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties at the electronic level. These methods are crucial for building accurate molecular models and understanding intrinsic chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For Benzyl (B1604629) N-(4-bromophenyl)-N-methylcarbamate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net
Table 1: Predicted Structural Parameters for Benzyl N-(4-bromophenyl)-N-methylcarbamate from DFT Calculations
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |
| C-N Bond Length | Length of the carbamate (B1207046) C-N bond | ~1.37 Å |
| C-Br Bond Length | Length of the carbon-bromine bond | ~1.91 Å |
| O-C-N Bond Angle | Angle within the carbamate group | ~125° |
| C-N-C Angle | Angle around the central nitrogen atom | ~118° |
Note: These values are illustrative and based on DFT calculations for structurally similar carbamate compounds. Actual values would be determined from specific calculations on the target molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are rich or poor in electron density, which is crucial for predicting how a molecule will interact with other molecules, particularly biological macromolecules. chemrxiv.org The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). walisongo.ac.id
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): The most electronegative regions are expected around the carbonyl oxygen atom due to its lone pairs of electrons. This site is a primary hydrogen bond acceptor.
Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the aromatic rings and the methyl group.
Neutral Regions (Green): The carbon skeletons of the benzyl and bromophenyl rings would generally represent areas of neutral potential.
Understanding these electrostatic features is key to predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, that govern the binding of the molecule to a receptor site. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has high chemical reactivity, meaning it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov
A large HOMO-LUMO gap indicates high stability and lower chemical reactivity. nih.gov
In this compound, the HOMO is likely to be localized on the electron-rich 4-bromophenyl ring, while the LUMO may be distributed across the carbonyl group and the benzyl ring. The analysis of these orbitals helps predict the molecule's susceptibility to different types of chemical reactions and its ability to participate in charge-transfer interactions within a biological target's active site. researchgate.net
Table 2: Global Reactivity Descriptors Derived from HOMO/LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
Note: These descriptors are calculated from the energies of the HOMO and LUMO orbitals obtained via quantum chemical methods.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. Carbamates are well-known for their role as inhibitors of enzymes, particularly acetylcholinesterase (AChE), making this a relevant target for docking studies. nih.govnih.gov These simulations are essential for elucidating the structural basis of a ligand's biological activity.
Docking algorithms explore various possible conformations of this compound within the active site of a target protein. The program then scores these poses based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy indicates a more stable and favorable ligand-protein complex.
The simulation would predict the most likely binding mode, showing how the different parts of the molecule—the benzyl group, the bromophenyl ring, and the carbamate linker—orient themselves to achieve optimal interactions with the protein's binding pocket. This information is fundamental to understanding its mechanism of action and for designing more potent derivatives.
Beyond predicting the binding pose, molecular docking identifies the specific amino acid residues that form key interactions with the ligand. nih.gov For this compound, these interactions would likely include:
Hydrogen Bonds: The carbonyl oxygen of the carbamate group is a strong hydrogen bond acceptor and is likely to interact with hydrogen bond donor residues (e.g., Tyrosine, Serine, or Histidine) in the active site.
Hydrophobic Interactions: The nonpolar benzyl and 4-bromophenyl rings are expected to form hydrophobic interactions with nonpolar amino acid residues like Tryptophan, Phenylalanine, Leucine, and Isoleucine.
Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with the aromatic side chains of residues such as Phenylalanine, Tyrosine, and Tryptophan, which can significantly contribute to binding affinity. mdpi.com
By mapping these interactions, researchers can understand the specific chemical features responsible for the molecule's activity, providing a rational basis for further chemical modification to enhance potency and selectivity. nih.gov
Table 3: Common Interacting Residues for Carbamate Ligands in Enzyme Active Sites
| Interaction Type | Potential Ligand Moiety | Key Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carbamate Carbonyl (C=O) | Tyr, His, Ser |
| Hydrophobic Interactions | Benzyl Ring, Phenyl Ring | Trp, Phe, Leu, Val, Ala |
| Pi-Pi Stacking | Benzyl Ring, Bromophenyl Ring | Trp, Phe, Tyr |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This technique is instrumental in predicting the activity of novel compounds and in elucidating the molecular properties that are critical for their function.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models rely solely on the structural and physicochemical properties of a set of known active and inactive molecules. For carbamate derivatives, 2D-QSAR models have been successfully developed to predict their inhibitory activity against enzymes like acetylcholinesterase (AChE). chemrxiv.orgdntb.gov.ua
In a typical study, a series of carbamate analogues would be synthesized and their biological activity (e.g., IC₅₀ values) determined. The structures of these molecules are then used to calculate a wide array of molecular descriptors, which quantify various aspects of their topology, electronics, and geometry. Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that links these descriptors to the observed activity.
For a hypothetical QSAR study including this compound, the following descriptors might be relevant:
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within a binding pocket. |
| Topological | Wiener Index | Describes the branching and compactness of the molecule. |
| Hydrophobicity | LogP | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |
The resulting QSAR equation would take a form like: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...
Such models are rigorously validated using internal and external validation techniques to ensure their predictive power and robustness. chemrxiv.orgdntb.gov.ua
When the 3D structure of the target receptor is available, receptor-dependent (or structure-based) QSAR approaches can be employed. These methods incorporate information about the ligand-receptor interactions, providing a more detailed and mechanistically relevant understanding of SAR. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common.
For this compound, a receptor-dependent QSAR study would begin with molecular docking to place the compound into the active site of its target protein (e.g., acetylcholinesterase). This provides a biologically relevant alignment for a series of analogues. From these docked poses, steric and electrostatic interaction fields are calculated around the molecules. The variations in these fields are then correlated with the biological activity.
A study on benzene-based carbamates highlighted the use of both receptor-independent and receptor-dependent SAR to understand inhibitory potential. nih.gov Such analyses can generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic potential, would enhance or diminish activity, guiding further chemical modifications.
Pharmacophore mapping is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For a series of active carbamates, a pharmacophore model would be generated by aligning the low-energy conformations of the most active compounds and identifying common chemical features. This model represents a 3D hypothesis of the key interaction points with the biological target. The resulting pharmacophore can then be used as a query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. It also serves as a predictive tool; the better a molecule fits the pharmacophore model, the more likely it is to be active.
A typical pharmacophore for a carbamate inhibitor might include:
An aromatic ring feature (from the benzyl or bromophenyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the carbamate).
A hydrophobic feature.
Conformational Analysis and Dynamics Simulations
The biological activity of a molecule is not only dependent on its static 3D structure but also on its flexibility and the range of conformations it can adopt. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule and its behavior over time.
For this compound, conformational analysis would be performed to identify the low-energy, stable conformations of the molecule. This is crucial because the biologically active conformation that binds to the receptor may not be the global minimum energy structure. Studies on similar molecules, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have used a combination of NMR spectroscopy and DFT calculations to characterize the rotational equilibria and stable conformations in solution. scielo.br
Molecular dynamics simulations provide a more dynamic picture. An MD simulation of this compound, either free in solution or bound to its target protein, would involve calculating the forces on all atoms and their subsequent motions over time. When simulating the ligand-protein complex, MD can:
Assess the stability of the binding pose predicted by molecular docking.
Reveal key protein-ligand interactions and the role of water molecules.
Provide insights into the energetic contributions of different residues to the binding affinity.
Characterize conformational changes in both the ligand and the protein upon binding.
Computational studies on various carbamate inhibitors have successfully used MD simulations to confirm the stability of their interactions within the active site of enzymes like butyrylcholinesterase. dntb.gov.uamdpi.com These simulations often track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to quantify stability over the simulation period.
Advanced Analytical Methodologies for Compound Quantification and Detection in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of N-methylcarbamates, providing the necessary separation from matrix interferences prior to detection. The choice between liquid and gas chromatography is primarily dictated by the thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)
For N-methylcarbamates, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred separation technique due to the thermal lability of these compounds. fishersci.com UHPLC, an evolution of HPLC utilizing smaller particle-sized columns, offers faster and more sensitive analyses. fishersci.com
Separation is typically achieved on C8 or specialized carbamate (B1207046) columns using a gradient elution with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). fishersci.comsepscience.com While UV detection can be used, it often lacks the required sensitivity and specificity for trace-level analysis in complex matrices. fishersci.comthermofisher.com Consequently, HPLC and UHPLC systems are frequently coupled with more selective detection methods, such as fluorescence or mass spectrometry. thermofisher.comnih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18, C8, or specialized Carbamate columns (e.g., 150 mm x 3.0 mm, 3 µm) | fishersci.comsepscience.com |
| Mobile Phase | Gradient of Water and Methanol or Acetonitrile | fishersci.com |
| Flow Rate | 0.8 - 1.0 mL/min | fishersci.com |
| Column Temperature | 40 - 50 °C | fishersci.com |
| Detection | UV (220 nm), Fluorescence, Mass Spectrometry (MS) | fishersci.comsepscience.com |
Gas Chromatography (GC)
Direct analysis of N-methylcarbamates by gas chromatography is challenging because their chemical structure leads to thermal degradation in conventional hot split/splitless injectors. oup.com Phenylcarbamates can decompose into their corresponding phenol (B47542) and methylisocyanate, preventing accurate quantification. oup.com
To overcome this, several strategies can be employed:
Derivatization: The compound can be converted into a more thermally stable and volatile derivative prior to injection. Techniques such as silylation or acylation (e.g., with heptafluorobutyric anhydride) can be effective. nih.govnih.gov Flash methylation in the injector port is another approach that has been successfully used for carbamate analysis. scispec.co.th
Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector where degradation primarily occurs. oup.comnih.gov By minimizing the exposure of the analyte to high temperatures, thermal decomposition can be significantly reduced or eliminated. nih.gov
| Parameter | Typical Condition for Derivatized/Stable Analytes | Reference |
|---|---|---|
| Injector | Cold On-Column or Split/Splitless (with derivatization) | scispec.co.thnih.gov |
| Injector Temperature | ~250 °C (for derivatized compounds) | scispec.co.th |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) | scispec.co.th |
| Oven Program | Temperature gradient (e.g., 70 °C initial, ramp to 300 °C) | scispec.co.th |
| Detection | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | nih.govresearchgate.net |
Hyphenated Techniques: GC-MS/MS and LC-MS/MS
The coupling of chromatographic separation with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for trace quantitative analysis in complex biological matrices. ingenieria-analitica.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for N-methylcarbamates. ingenieria-analitica.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govingenieria-analitica.com This technique monitors specific precursor-to-product ion transitions, minimizing matrix interference and allowing for quantification at very low levels (sub-parts-per-billion). ingenieria-analitica.comresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) serves as a powerful confirmatory tool, especially when preceded by a derivatization step. scispec.co.th It provides a high degree of certainty in compound identification based on both retention time and mass fragmentation patterns. scispec.co.th The use of MS/MS provides enhanced selectivity over single quadrupole MS by reducing background noise. scispec.co.th
Spectrophotometric and Fluorometric Methods in Research Assays
While direct UV-Vis spectrophotometry is generally not sensitive enough for trace analysis of carbamates, fluorometry is a widely used and highly sensitive detection method when coupled with HPLC. fishersci.comingenieria-analitica.com The most common approach, outlined in regulatory methods like EPA Method 531.2, involves post-column derivatization. thermofisher.comepa.gov
The process involves the following steps:
The N-methylcarbamate is separated by HPLC.
The column eluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) at an elevated temperature, which breaks down the carbamate to liberate methylamine (B109427). youtube.com
The methylamine then reacts with a derivatizing agent, typically o-phthalaldehyde (B127526) (OPA) in the presence of a mercaptan (like 2-mercaptoethanol), to form a highly fluorescent isoindole derivative. thermofisher.comyoutube.com
This derivative is detected by a fluorescence detector, with typical excitation and emission wavelengths around 330 nm and 465 nm, respectively. fishersci.com This method provides excellent sensitivity and selectivity for N-methylcarbamates. thermofisher.com
Electrochemical Methods for Detection and Quantification
Electrochemical detection offers a sensitive and cost-effective alternative to other methods. acs.org While specific applications for Benzyl (B1604629) N-(4-bromophenyl)-N-methylcarbamate are not widely reported, the principles of electrochemical analysis are applicable to the carbamate class. These methods can be coupled with HPLC or used in sensor-based applications. semanticscholar.org
Two main approaches exist for the electrochemical detection of N-methylcarbamates:
Direct Detection: The intact carbamate molecule is oxidized at a high potential (e.g., +1.45 V) on the surface of an electrode, such as a boron-doped diamond electrode. acs.org The resulting current is proportional to the analyte concentration. researchgate.net
Indirect Detection after Hydrolysis: A more sensitive method involves alkaline hydrolysis of the carbamate to produce a phenol derivative. acs.org This derivative can be oxidized at a much lower potential (e.g., +0.9 V), which reduces background interference and significantly improves detection limits. acs.orgsemanticscholar.org
Enzyme-less sensors based on nanocomposite materials are also an emerging area of research for the direct detection of carbamates, offering a good alternative to traditional enzyme-based biosensors. benthamdirect.com
Sample Preparation and Extraction Methodologies for Diverse Research Matrices (e.g., in vitro assay solutions, animal tissue extracts)
Effective sample preparation is a critical step to isolate the target analyte from the matrix, concentrate it, and remove interfering components that could compromise the analysis. nih.gov The choice of method depends on the matrix's complexity.
For in vitro assay solutions or aqueous samples, Solid-Phase Extraction (SPE) is common. A C18 reversed-phase cartridge can be used to retain the carbamate from the aqueous solution, while salts and polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent like methanol. epa.gov
For more complex matrices like animal tissue extracts , more rigorous methods are required:
Homogenization and Solvent Extraction: The tissue is first homogenized. The analyte is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and highly effective method for pesticide analysis in food and biological samples. quechers.eusigmaaldrich.com The typical workflow involves:
Extraction: The homogenized sample is extracted with acetonitrile, and partitioning is induced by adding salts (e.g., magnesium sulfate, sodium chloride). ingenieria-analitica.comquechers.eu
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents to remove specific interferences. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove lipids, and graphitized carbon black (GCB) to remove pigments. sigmaaldrich.comnih.gov
After extraction and cleanup, the final extract is ready for analysis by LC-MS/MS or GC-MS. sigmaaldrich.com
| Method | Principle | Typical Target Matrix | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., C18) and eluted with a solvent. | Aqueous solutions, in vitro assays | epa.gov |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., water and dichloromethane). | Aqueous samples, simple extracts | epa.gov |
| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. | Animal tissue, food products, soil | quechers.eunih.gov |
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets (non-clinical)
The carbamate (B1207046) functional group is a well-known pharmacophore, most famously associated with the inhibition of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This activity is the basis for the use of many carbamates in medicine and as pesticides. frontiersin.orgbohrium.com While AChE and BChE are logical primary targets for "Benzyl N-(4-bromophenyl)-N-methylcarbamate," future non-clinical research should extend beyond this enzyme family to uncover novel biological activities.
The structural motifs of the compound—a substituted N-aryl ring and a benzyl (B1604629) group—offer opportunities for interaction with a wide range of biological receptors and enzymes. nih.gov A comprehensive screening program against diverse enzyme classes could reveal unexpected inhibitory activities. For instance, enzymes such as fatty acid amide hydrolase (FAAH) or various proteases, which have active sites amenable to carbamoylation, could be explored as potential targets. High-throughput screening of large, diverse panels of enzymes and receptors would be a critical first step in identifying novel targets and expanding the potential therapeutic or investigational utility of this chemical scaffold.
Table 1: Potential Non-Clinical Biological Targets for Carbamate Scaffolds
| Target Class | Potential Rationale | Research Approach |
|---|---|---|
| Serine Hydrolases | The carbamate moiety can act as a covalent modifier of the active site serine residue. | Activity-based protein profiling (ABPP), broad-panel enzymatic screening. |
| Proteases | Many proteases (e.g., cysteine or serine proteases) could be susceptible to inhibition. | In vitro inhibition assays against a panel of proteases (e.g., caspases, cathepsins). |
| G-Protein Coupled Receptors (GPCRs) | The aromatic rings may facilitate binding to various GPCR pockets. | Radioligand binding assays, functional cell-based assays. |
| Ion Channels | The compound's lipophilicity may allow interaction with transmembrane domains of ion channels. | Electrophysiological studies (e.g., patch-clamp) on various channel types. |
Development of Advanced Synthetic Methodologies with Green Chemistry Principles
Traditional synthetic routes to carbamates often involve hazardous reagents such as phosgene (B1210022) or isocyanates. google.com Future research should focus on developing safer, more efficient, and environmentally benign methods for synthesizing "this compound." Applying the principles of green chemistry can significantly reduce the environmental impact of its production in a research setting. wjpmr.com
Advanced methodologies could include catalytic approaches that avoid stoichiometric, toxic reagents. For example, the use of dimethyl carbonate as a green methylating and carbonylating agent could be explored. Furthermore, energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis could shorten reaction times and increase yields. rsc.org The choice of solvent is another critical factor; replacing traditional volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL) would align with sustainability goals. unibo.it
Table 2: Comparison of Synthetic Methodologies
| Parameter | Traditional Method (e.g., Phosgene-based) | Green Chemistry Approach |
|---|---|---|
| Reagents | Phosgene, isocyanates (toxic, hazardous). google.com | Carbon dioxide, dimethyl carbonate (less toxic alternatives). |
| Solvents | Chlorinated solvents (e.g., dichloromethane). | Bio-based solvents, supercritical CO₂, or solvent-free conditions. unibo.it |
| Energy Input | Conventional heating (often prolonged). | Microwave or ultrasound irradiation (rapid, efficient). rsc.org |
| Atom Economy | Often lower due to the use of protecting groups and multi-step processes. | Higher, through catalytic cycles and minimizing waste. |
| Safety | High risk associated with handling of toxic gases and intermediates. | Inherently safer design by avoiding hazardous substances. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research. nih.gov These computational tools can be powerfully applied to the "this compound" scaffold to predict its biological activity and guide the design of new, more potent, and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique where ML algorithms are trained on a dataset of related carbamate compounds with known biological activities. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. nih.gov This model could then be used to estimate the activity of novel, virtual derivatives of the target compound, prioritizing the most promising candidates for synthesis and testing. nih.gov Furthermore, generative AI models can be employed for de novo design, creating entirely new molecular structures that are optimized for high activity against a specific biological target while maintaining desirable pharmacokinetic properties. youtube.com
Table 3: Key Molecular Descriptors for AI/ML-based SAR Prediction
| Descriptor Type | Examples | Relevance |
|---|---|---|
| 2D Descriptors | Molecular weight, logP, topological polar surface area (TPSA), number of hydrogen bond donors/acceptors. | Predicts solubility, permeability, and general drug-likeness. |
| 3D Descriptors | Molecular shape, volume, solvent-accessible surface area. | Provides information on steric fit with a target's binding site. |
| Electronic Descriptors | Partial charges, dipole moment, HOMO/LUMO energies. | Relates to the compound's ability to form electrostatic or covalent interactions. |
| Quantum Chemical Descriptors | Electron density, electrostatic potential maps. | Offers a detailed understanding of reactivity and intermolecular forces. |
Exploration of Stereochemical Influence on Biological Activity and Selectivity
While "this compound" itself is an achiral molecule, the introduction of stereocenters into its structure presents a critical and unexplored avenue of research. Biological systems, including enzymes and receptors, are inherently chiral, and as a result, stereoisomers of a compound can exhibit dramatically different biological activities, potencies, and metabolic profiles. nih.govnih.gov
Future synthetic efforts should focus on creating chiral derivatives. For example, introducing a methyl group on the benzylic methylene (B1212753) bridge would create a stereocenter, leading to (R)- and (S)-enantiomers. These enantiomers should be separated and evaluated independently to determine if one is significantly more active or selective for a particular biological target. This investigation is crucial, as the stereochemical arrangement can profoundly affect how a molecule fits into a binding site. nih.govmalariaworld.org Molecular modeling studies can further elucidate the structural basis for any observed differences in activity between stereoisomers. nih.gov
Studies on Degradation Pathways and Environmental Fate in Controlled Research Settings
Given that many carbamates are used as pesticides, understanding the environmental fate and degradation of "this compound" is essential, even in a non-clinical research context. nih.gov Carbamates in the environment can be transformed by various biotic and abiotic processes. frontiersin.org
Controlled laboratory studies should be designed to investigate these pathways. The primary degradation route for many carbamates is the hydrolysis of the ester or amide linkage, which would break the compound down into benzyl alcohol, 4-bromo-N-methylaniline, and carbon dioxide. frontiersin.orgresearchgate.net Other potential abiotic routes include photodegradation. nih.gov Biotic degradation by microorganisms is also a major pathway for carbamate removal from the environment. bohrium.comnih.gov Research should aim to identify the primary degradation products and assess their potential persistence and biological activity using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Table 4: Potential Degradation Pathways and Products
| Pathway | Description | Potential Primary Products |
|---|---|---|
| Chemical Hydrolysis | Cleavage of the carbamate ester bond, often accelerated under alkaline conditions. nih.gov | Benzyl alcohol, 4-bromo-N-methylaniline, Carbon dioxide. |
| Photodegradation | Breakdown of the molecule upon exposure to UV light. | Various photoproducts resulting from bond cleavage and rearrangement. |
| Microbial Degradation | Enzymatic breakdown by soil or aquatic microorganisms, often initiated by hydrolase enzymes. bohrium.com | 4-bromophenyl-containing metabolites, benzyl alcohol, and assimilation into biomass. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl N-(4-bromophenyl)-N-methylcarbamate, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzyl chloroformate with N-methyl-4-bromoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions . Reaction efficiency depends on:
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Temperature : Optimal yields are achieved at 60–80°C, avoiding decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl resonance at δ 7.3–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 334.21) .
- X-ray crystallography : Software like SHELX refines crystal structures, identifying hydrogen-bonding interactions (e.g., N–H⋯O motifs) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on Safety Data Sheets (SDS):
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Personal protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC values) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions. To address this:
- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Statistical validation : Apply ANOVA to compare replicates across studies.
- Reference controls : Include known inhibitors (e.g., doxorubicin) to calibrate activity. A comparative table from analogous carbamates highlights variability in AChE/BChE inhibition :
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| This compound | 32.01 | 7.02 |
| Ethyl N-(4-propan-2-ylphenyl)carbamate | 56.1 | 15.5 |
Q. What computational methods model the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA:
- Basis sets : B3LYP/6-311+G(d,p) predicts HOMO-LUMO gaps and charge distribution .
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate aqueous environments.
- Correlation-energy analysis : Colle-Salvetti functionals validate electron density maps for reactivity predictions .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Solutions:
- Slow evaporation : Use mixed solvents (e.g., CHCl/hexane) to promote single-crystal growth.
- Temperature gradients : Gradual cooling (1°C/hour) reduces lattice defects.
- SHELXL refinement : Adjust thermal parameters and hydrogen-bond constraints to resolve disorder .
Q. How does the reactivity of this compound vary in polar vs. nonpolar solvents?
- Methodological Answer : Reactivity is solvent-dependent:
- Polar solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., Br → OH substitution).
- Nonpolar solvents (toluene) : Favor radical pathways, as seen in thermal polymerization studies with vanadium initiators .
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy at λ = 270 nm (aryl bromide absorbance) .
Q. What mechanistic insights explain the compound’s role in polymerization initiation?
- Methodological Answer : The bromophenyl group acts as an electron-withdrawing moiety, enhancing radical stability. For example:
- Vanadium complexes : Methoxy–oxo-bis vanadium(V) initiates methyl methacrylate polymerization via a radical chain mechanism. Rate laws show a 0.5-order dependence on initiator concentration and 1.8-order on monomer concentration .
- EPR spectroscopy : Detects persistent radical intermediates (e.g., TEMPO adducts) to confirm initiation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
